(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular weight of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is 202.26 g/mol. It has drawn significant research attention in recent years due to its unique properties and potential applications in the fields of research and industry.Chemical Reactions Analysis
A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The unique structure of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine allows for various applications in drug discovery, catalysis, and material science.Scientific Research Applications
Ambient-Temperature Synthesis
The ambient-temperature synthesis of related compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, has been reported, demonstrating the potential of these substances in the efficient and facile preparation of novel compounds. This synthesis approach could be useful in developing materials with potential applications in various fields, including pharmaceuticals and materials science (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Activity
Some heterocyclic Schiff bases of 3-aminomethyl pyridine, related to the compound , have shown potential as anticonvulsant agents. This highlights the therapeutic potential of such compounds in treating seizures and related neurological disorders (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activity
Nicotinic acid hydrazide derivatives, including structures related to the queried compound, have been synthesized and screened for antimycobacterial activity. This research indicates the potential use of these compounds in combating bacterial infections, including resistant strains of tuberculosis (Sidhaye et al., 2011).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with various moieties have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, demonstrating the versatility of these compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRMRHCSHMDGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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